molecular formula C18H17N3O3S B2924002 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851801-24-6

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No. B2924002
CAS RN: 851801-24-6
M. Wt: 355.41
InChI Key: JBWWNWSZTIZMFP-UHFFFAOYSA-N
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Description

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, commonly known as MBT-NPM, is a chemical compound that has garnered significant interest in the scientific community due to its potential medicinal properties. MBT-NPM is a member of the imidazole family of compounds and is known to possess antifungal, antibacterial, and antitumor properties. In

Mechanism of Action

The mechanism of action of MBT-NPM is not fully understood. However, it is believed that it works by inhibiting the growth and proliferation of fungal, bacterial, and cancer cells. It is also believed to work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBT-NPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of fungal, bacterial, and cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, MBT-NPM has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using MBT-NPM in lab experiments is its broad spectrum of activity against fungal, bacterial, and cancer cells. Another advantage is its potential as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. However, one limitation of using MBT-NPM in lab experiments is its toxicity. It has been shown to be toxic to both cancer cells and normal cells at high concentrations.

Future Directions

There are several future directions for the research on MBT-NPM. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of MBT-NPM for use as a therapeutic agent for the treatment of fungal infections, bacterial infections, and cancer. Additionally, further research is needed to fully understand the mechanism of action of MBT-NPM and its potential side effects.

Synthesis Methods

The synthesis of MBT-NPM is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with 2-mercaptoethylamine to form 2-((2-mercaptoethyl)amino)nitrobenzene. The second step involves the reaction of 2-((2-mercaptoethyl)amino)nitrobenzene with 2-methylbenzyl chloride to form 2-((2-methylbenzyl)thio)nitrobenzene. The final step involves the reaction of 2-((2-methylbenzyl)thio)nitrobenzene with 1,2-diaminopropane to form (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone.

Scientific Research Applications

MBT-NPM has been the subject of several scientific studies due to its potential medicinal properties. It has been shown to possess antifungal properties and has been tested against several fungal strains, including Candida albicans and Aspergillus fumigatus. MBT-NPM has also been shown to possess antibacterial properties and has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, MBT-NPM has been shown to possess antitumor properties and has been tested against several cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-2-3-7-14(13)12-25-18-19-10-11-20(18)17(22)15-8-4-5-9-16(15)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWWNWSZTIZMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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